molecular formula C19H24N2O6 B8167171 (S)-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate

(S)-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate

Cat. No.: B8167171
M. Wt: 376.4 g/mol
InChI Key: BFHOGHYJCUJGCC-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The Boc group in (S)-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate acts as a protecting group for the amino functionality. It prevents unwanted reactions at the amine site during synthetic transformations. The Boc group is stable under basic and neutral conditions but can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is unique due to its specific structure, which combines the Boc-protected amine with a phenylbutanoate moiety. This combination provides distinct reactivity and stability characteristics, making it valuable in specialized synthetic applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6/c1-19(2,3)26-18(25)20-14(10-9-13-7-5-4-6-8-13)17(24)27-21-15(22)11-12-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHOGHYJCUJGCC-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.